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Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B079272

4-Pentylphenol: A Comprehensive Technical
Guide

An In-depth Examination of its Chemical and
Physical Properties for Researchers, Scientists, and
Drug Development Professionals

Introduction: 4-Pentylphenol, a member of the alkylphenol family, is an organic compound with
a phenol ring substituted with a pentyl group at the para position. Its amphiphilic nature,
stemming from the hydrophilic phenolic hydroxyl group and the hydrophobic pentyl chain,
makes it a compound of interest in various industrial and research applications. It serves as a
key intermediate in the synthesis of liquid crystals and is also recognized for its antimicrobial
properties. Furthermore, its structural similarity to endogenous estrogens has led to its
classification as a potential endocrine-disrupting chemical, warranting detailed investigation
into its biological activities and toxicological profile. This guide provides a comprehensive
overview of the chemical and physical properties of 4-pentylphenol, detailed experimental
protocols for its characterization, and visualizations of relevant workflows and biological
pathways.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b079272?utm_src=pdf-interest
https://www.benchchem.com/product/b079272?utm_src=pdf-body
https://www.benchchem.com/product/b079272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The fundamental chemical and physical characteristics of 4-pentylphenol are summarized in

the tables below, providing a consolidated reference for researchers.

General and Physical Properties

Property Value Reference(s)

CAS Number 14938-35-3 [11[21[31[41[5]

Molecular Formula C11H160 [1][5]

Molecular Weight 164.24 g/mol [1][5]

Appearance Clear, Ii.ght. yellow j[o light (2]

brown liquid or solid

Melting Point 23-25°C [11[3]

Boiling Point 342 °C [1][3]

Density 0.960 g/mL at 20 °C [1114]

Refractive Index (n2°/D) 1.515 [1]

pKa 10.26 + 0.13 (Predicted) [1]

Water Solubility 99.99 mg/L at 25 °C [1]
Solubility Profile

Solvent Solubility Reference(s)

Chloroform Slightly soluble [1]

Methanol Slightly soluble [1]

Organic Solvents

Moderately soluble

[2]

Experimental Protocols

Detailed methodologies for the characterization and analysis of 4-pentylphenol are crucial for

reproducible research. The following sections provide in-depth protocols for key analytical

techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 4-pentylphenol by analyzing the chemical
shifts and coupling patterns of its protons.

Methodology:
e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Dissolve approximately 10 mg of 4-pentylphenol in 0.75 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Acquisition Parameters:

o

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

[¢]

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

o

Relaxation Delay: 1-2 seconds between scans.

[e]

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at
0.00 ppm. Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in 4-pentylphenol, particularly the hydroxyl
and aromatic moieties.

Methodology:
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation (Neat Liquid/Solid):

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b079272?utm_src=pdf-body
https://www.benchchem.com/product/b079272?utm_src=pdf-body
https://www.benchchem.com/product/b079272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o If the sample is a liquid at room temperature, a drop can be placed between two
potassium bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.

o If the sample is a solid, prepare a KBr pellet. Grind 1-2 mg of 4-pentylphenol with
approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture
into a transparent pellet using a hydraulic press.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands corresponding to the O-H stretch
of the phenol, the C-H stretches of the alkyl chain and aromatic ring, and the C=C stretching
vibrations of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify 4-pentylphenol in a sample matrix and to provide structural
information through its mass spectrum.

Methodology:
 Instrumentation: A gas chromatograph coupled to a mass spectrometer.
e Sample Preparation (from an aqueous matrix):

o Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the aqueous sample
onto the cartridge. Wash with deionized water to remove interferences. Elute 4-
pentylphenol with an organic solvent such as dichloromethane.

o Derivatization: Concentrate the eluate under a gentle stream of nitrogen. Add a silylating
agent (e.g., N,O-bis(trimethylsilytrifluoroacetamide with 1% trimethylchlorosilane) and
heat at 70°C for 30 minutes to form the more volatile trimethylsilyl (TMS) derivative.
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e GC Conditions:

o Column: A30 m x 0.25 mm ID, 0.25 um film thickness, 5% phenyl methylpolysiloxane
column (or equivalent).

o Injector: Splitless mode at 250°C.

o Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min,
and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:
o lonization: Electron lonization (EIl) at 70 eV.

o Acquisition Mode: Selected lon Monitoring (SIM) for targeted analysis or full scan for
qualitative analysis.

o Data Analysis: Identify the retention time of the derivatized 4-pentylphenol and analyze its
mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to 4-
pentylphenol.
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Phenol

Friedel-Crafts Acylation Clemmensen Reduction
(Lewis Acid Catalyst, e.g., AICI) EHPEERER el @n(Hg), HC) 4-Pentylphenol

Valeryl Chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25185070/
https://pubmed.ncbi.nlm.nih.gov/25185070/
https://pubmed.ncbi.nlm.nih.gov/25185070/
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/ftir-spectroscopy.html
https://www.researchgate.net/publication/265342947_H-NMR_as_a_Structural_and_Analytical_Tool_of_Intra-_and_Intermolecular_Hydrogen_Bonds_of_Phenol-Containing_Natural_Products_and_Model_Compounds
https://www.benchchem.com/product/b079272#chemical-and-physical-properties-of-4-pentylphenol
https://www.benchchem.com/product/b079272#chemical-and-physical-properties-of-4-pentylphenol
https://www.benchchem.com/product/b079272#chemical-and-physical-properties-of-4-pentylphenol
https://www.benchchem.com/product/b079272#chemical-and-physical-properties-of-4-pentylphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b079272?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

